molecular formula C21H21ClN2O6S2 B256250 3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide

3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide

Cat. No. B256250
M. Wt: 497 g/mol
InChI Key: SRFCEWKPVNRJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide involves the inhibition of specific enzymes and pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of several key enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide are diverse and depend on the specific disease or condition being treated. The compound has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. It has also been shown to improve the symptoms of arthritis and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and pathways. This allows for a more targeted approach to treating diseases and reduces the risk of side effects. However, one of the limitations of using this compound is its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on 3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's potential use in combination with other drugs or therapies for enhanced treatment outcomes. Additionally, further studies are needed to explore the compound's potential use in the treatment of other diseases and conditions.

Synthesis Methods

The synthesis of 3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-(3-pyridinyl)ethylamine in the presence of a base. The resulting product is then reacted with 4-methoxybenzenesulfonyl chloride to obtain the final product.

Scientific Research Applications

3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has been tested in various preclinical models and has shown promising results in the treatment of various diseases, including cancer, arthritis, and autoimmune disorders.

properties

Product Name

3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide

Molecular Formula

C21H21ClN2O6S2

Molecular Weight

497 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]benzenesulfonamide

InChI

InChI=1S/C21H21ClN2O6S2/c1-29-16-5-7-17(8-6-16)31(25,26)21(15-4-3-11-23-13-15)14-24-32(27,28)18-9-10-20(30-2)19(22)12-18/h3-13,21,24H,14H2,1-2H3

InChI Key

SRFCEWKPVNRJTG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C3=CN=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C3=CN=CC=C3

Origin of Product

United States

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